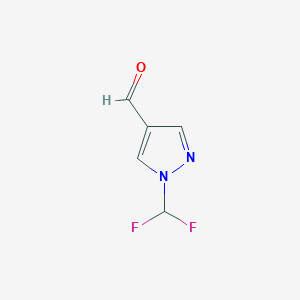1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 1216244-84-6
Cat. No.: VC3098471
Molecular Formula: C5H4F2N2O
Molecular Weight: 146.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1216244-84-6 |
|---|---|
| Molecular Formula | C5H4F2N2O |
| Molecular Weight | 146.09 g/mol |
| IUPAC Name | 1-(difluoromethyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C5H4F2N2O/c6-5(7)9-2-4(3-10)1-8-9/h1-3,5H |
| Standard InChI Key | GCVIZGROEHEVRV-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1C(F)F)C=O |
| Canonical SMILES | C1=C(C=NN1C(F)F)C=O |
Introduction
Physical and Chemical Properties
1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde possesses distinct physical and chemical characteristics that influence its reactivity and applications. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
The compound features a pyrazole ring with a difluoromethyl group at the N-1 position and a formyl (aldehyde) group at the C-4 position. This structural arrangement contributes to its chemical reactivity, particularly the aldehyde group, which can participate in various chemical transformations including oxidation, reduction, and condensation reactions .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde and related compounds. These methods typically involve either the functionalization of the pyrazole ring or the construction of the pyrazole ring with appropriately positioned substituents.
Direct Functionalization of 1-(Difluoromethyl)-1H-pyrazole
One approach involves the formylation of 1-(difluoromethyl)-1H-pyrazole at the C-4 position. The starting material, 1-(difluoromethyl)-1H-pyrazole (CAS: 908014-77-7), can be subjected to formylation reactions such as the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) .
Cyclocondensation Approaches
Pyrazole rings can be constructed through cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For fluorinated pyrazoles, this approach often involves the use of fluorinated precursors. The search results indicate that various reaction conditions have been developed for regioselective synthesis of substituted pyrazoles .
Specifically, the patent literature describes methods for preparing related compounds such as 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes. These methods involve the reaction of 5-chloro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehyde with fluorinating agents in the presence of suitable solvents and potentially phase transfer catalysts .
Conversion from Related Compounds
The compound can also be prepared through the transformation of related pyrazole derivatives. For instance, oxidation of the corresponding alcohol or reduction of the corresponding carboxylic acid or ester. The related compound 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1174305-81-7) could serve as a precursor through appropriate reduction reactions .
Applications and Significance
1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde has gained importance primarily as a versatile intermediate in the synthesis of more complex molecules with significant biological activities. Its applications span several fields, with particular importance in agrochemical research and development.
Agrochemical Applications
The most significant application of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is in the development of novel fungicides. Pyrazole derivatives, particularly those containing fluorinated substituents, have emerged as important scaffolds in fungicide design .
The search results indicate that pyrazole-4-carboxylic acid derivatives, which can be prepared from the corresponding aldehydes, form the core structure of several commercially important fungicides. For example, compounds like Sedaxane (Syngenta), Fluxapyroxad (BASF), and Bixafen (Bayer) belong to a class of succinate dehydrogenase inhibitor (SDH) fungicides that contain pyrazole rings with specific substituents .
The patent literature also discusses the use of 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes in the preparation of 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbonyl chlorides, which are described as "important synthons for preparing crop protection actives" .
| Hazard Statement | Description | Classification |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral - Category 4 |
| H315 | Causes skin irritation | Skin corrosion/irritation - Category 2 |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation - Category 2A |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure - Category 3 |
The signal word associated with these hazards is "Warning" .
Research Findings and Current Developments
Recent research has explored various aspects of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde and related compounds, focusing particularly on their synthetic utility and potential applications.
Synthetic Derivatives and Their Activities
A significant area of research involves the conversion of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde into more complex derivatives with enhanced biological activities. For instance, search result describes the synthesis and evaluation of fifteen new pyrazole-4-carboxylic oxime ester derivatives based on 3-(difluoromethyl)-pyrazole scaffolds. These compounds showed promising antifungal activities against various pathogens including Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani, Pyricularia oryzae, and Physalospora piricola at concentrations as low as 50 ppm .
Green Chemistry Approaches
Research has also focused on developing more environmentally friendly methods for synthesizing fluorinated pyrazole derivatives. Search results and mention an "atom-efficient route" to ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP), described as "a cost-competitive and green route" with "significantly lower environmental impact" compared to existing methods .
This green chemistry approach is particularly relevant given the growing importance of fluorinated building blocks in both pharmaceutical and agrochemical industries, where economic and environmental considerations play crucial roles in process development .
Structure-Activity Relationship Studies
Molecular docking simulations have been employed to study structure-activity relationships (SAR) of pyrazole derivatives, including those containing difluoromethyl groups. These studies help elucidate the binding modes of these compounds with their biological targets, providing valuable insights for the rational design of more potent and selective compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume